molecular formula C5H10ClN3OS B13522517 [(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride

[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride

Cat. No.: B13522517
M. Wt: 195.67 g/mol
InChI Key: BSYRJXHFIUQUKA-UHFFFAOYSA-N
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Description

[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride is a synthetic compound with the molecular formula C5H9N3OS·HCl It is known for its unique structure, which includes a thiomorpholine ring and a formonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

    Introduction of the Formonitrile Group: The formonitrile group is introduced via a nucleophilic substitution reaction, where a cyanamide derivative reacts with the thiomorpholine intermediate.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: A simpler analog without the formonitrile group.

    Cyanamide Derivatives: Compounds with similar nitrile functionality.

    Sulfoxides and Sulfones: Oxidized derivatives of thiomorpholine.

Uniqueness

[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride is unique due to its combined thiomorpholine and formonitrile structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H10ClN3OS

Molecular Weight

195.67 g/mol

IUPAC Name

(1-oxo-1,4-thiazinan-1-ylidene)cyanamide;hydrochloride

InChI

InChI=1S/C5H9N3OS.ClH/c6-5-8-10(9)3-1-7-2-4-10;/h7H,1-4H2;1H

InChI Key

BSYRJXHFIUQUKA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=NC#N)(=O)CCN1.Cl

Origin of Product

United States

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